2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)-
Overview
Description
2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)-: is a fluorinated benzothiazole derivative. Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzothiazole and 4-fluoroaniline.
Coupling Reaction: The fluorinated intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
In an industrial setting, the production of 2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Employing advanced purification methods such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Scientific Research Applications
2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Pathways Involved: It may modulate signaling pathways, such as the MAPK/ERK pathway, to influence cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzothiazolamine, 6-fluoro-N-(4-nitrophenyl)-
- 2-Benzothiazolamine, 6-fluoro-N-(4-chlorophenyl)-
- 2-Benzothiazolamine, 6-fluoro-N-(4-methylphenyl)-
Uniqueness
2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- stands out due to its unique combination of fluorine atoms and benzothiazole structure, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
6-fluoro-N-(4-fluorophenyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2S/c14-8-1-4-10(5-2-8)16-13-17-11-6-3-9(15)7-12(11)18-13/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAXHTQHJLHOKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244013 | |
Record name | 6-Fluoro-N-(4-fluorophenyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-41-4 | |
Record name | 6-Fluoro-N-(4-fluorophenyl)-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-N-(4-fluorophenyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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